molecular formula C18H13NO3 B14542548 (6-Methoxy-4H-furo[3,2-b]indol-2-yl)(phenyl)methanone CAS No. 62144-25-6

(6-Methoxy-4H-furo[3,2-b]indol-2-yl)(phenyl)methanone

Cat. No.: B14542548
CAS No.: 62144-25-6
M. Wt: 291.3 g/mol
InChI Key: DSKDJJSZXQXQKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Methoxy-4H-furo[3,2-b]indol-2-yl)(phenyl)methanone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities. This compound features a unique structure that includes a furoindole moiety, which is known for its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The furo moiety can be introduced through various cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

(6-Methoxy-4H-furo[3,2-b]indol-2-yl)(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and furo moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

(6-Methoxy-4H-furo[3,2-b]indol-2-yl)(phenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (6-Methoxy-4H-furo[3,2-b]indol-2-yl)(phenyl)methanone involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Methoxy-4H-furo[3,2-b]indol-2-yl)(phenyl)methanone is unique due to its specific combination of the furo and indole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

62144-25-6

Molecular Formula

C18H13NO3

Molecular Weight

291.3 g/mol

IUPAC Name

(6-methoxy-4H-furo[3,2-b]indol-2-yl)-phenylmethanone

InChI

InChI=1S/C18H13NO3/c1-21-12-7-8-13-14(9-12)19-15-10-16(22-18(13)15)17(20)11-5-3-2-4-6-11/h2-10,19H,1H3

InChI Key

DSKDJJSZXQXQKB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(N2)C=C(O3)C(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.